molecular formula C15H24O2 B12679256 1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione CAS No. 85392-44-5

1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione

Cat. No.: B12679256
CAS No.: 85392-44-5
M. Wt: 236.35 g/mol
InChI Key: KTFQCEQXARNYFB-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbicyclo(221)hept-2-yl)hexane-2,5-dione is a chemical compound with the molecular formula C15H24O2 It is characterized by a bicyclic structure with two methyl groups attached to the bicycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo(2.2.1)heptane core, which is then functionalized with methyl groups.

    Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the bicyclic structure. The addition of methyl groups is achieved through alkylation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(2.2.1)heptan-2-one, 3,3-dimethyl-: Similar bicyclic structure with different functional groups.

    Ethanone, 1-(2,3-dimethylbicyclo(2.2.1)hept-5-en-2-yl)-: Another compound with a similar bicyclic core but different substituents.

Uniqueness

1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione is unique due to its specific combination of functional groups and bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

85392-44-5

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

1-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)hexane-2,5-dione

InChI

InChI=1S/C15H24O2/c1-10(16)4-7-13(17)9-14-11-5-6-12(8-11)15(14,2)3/h11-12,14H,4-9H2,1-3H3

InChI Key

KTFQCEQXARNYFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)CC1C2CCC(C2)C1(C)C

Origin of Product

United States

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